![molecular formula C6H10O B13183059 {Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
{Bicyclo[2.1.0]pentan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bicyclo[2.1.0]pentan-1-yl}methanol is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[2.1.0]pentane, where a methanol group is attached to the first carbon of the bicyclic system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.1.0]pentan-1-yl}methanol typically involves the reaction of bicyclo[2.1.0]pentane with formaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the reaction. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde reacts with the bicyclic compound to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
{Bicyclo[2.1.0]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
{Bicyclo[2.1.0]pentan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {Bicyclo[2.1.0]pentan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction modulation.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound without the methanol group.
Bicyclo[1.1.1]pentane: A similar bicyclic compound with a different ring structure.
Cyclopentanol: A monocyclic analog with a hydroxyl group.
Uniqueness
{Bicyclo[2.1.0]pentan-1-yl}methanol is unique due to its bicyclic structure combined with a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
1-bicyclo[2.1.0]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-4-6-2-1-5(6)3-6/h5,7H,1-4H2 |
Clave InChI |
CDALIZUXEPHQTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


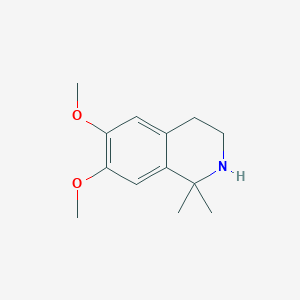
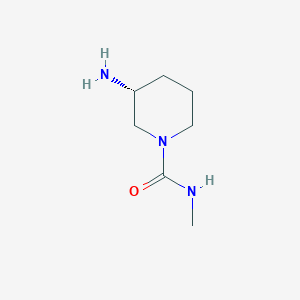
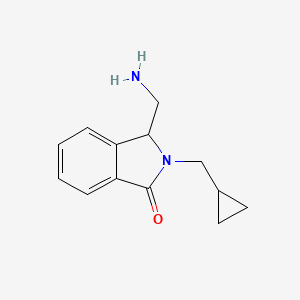
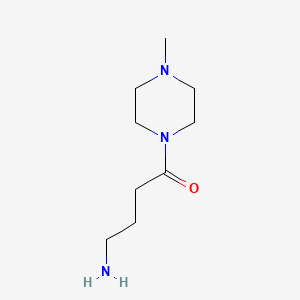


![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
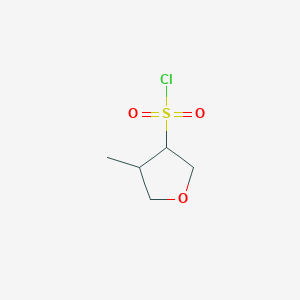
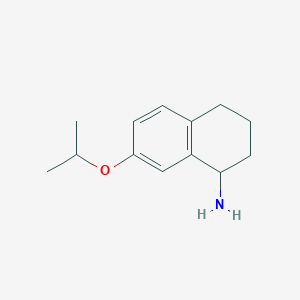
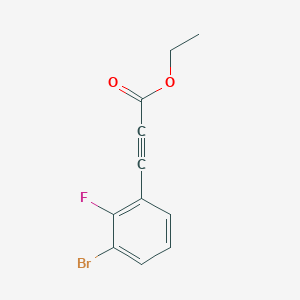
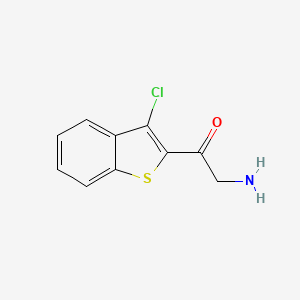
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)


